13,14-Dihydroretinol

Übersicht

Beschreibung

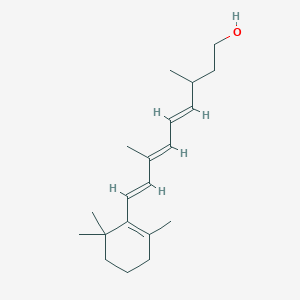

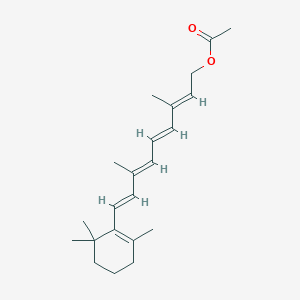

All-trans-13,14-Dihydroretinol ist ein Metabolit von all-trans-Retinsäure, der durch die enzymatische Wirkung von Retinol-Saturase auf all-trans-Retinsäure synthetisiert wird . Diese Verbindung gehört zur Familie der Retinoide, die eine wesentliche Rolle in der Entwicklung und im Sehvermögen von Wirbeltieren spielen . Retinoide sind bekannt für ihre Beteiligung an der Zelldifferenzierung, Proliferation und Apoptose, was sie in verschiedenen biologischen Prozessen entscheidend macht .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: All-trans-13,14-Dihydroretinol wird durch das Enzym Retinol-Saturase synthetisiert, das die Sättigung der 13-14-Doppelbindung von all-trans-Retinol katalysiert . Die Reaktion beinhaltet die Umwandlung von all-trans-Retinol in all-trans-13,14-Dihydroretinol unter bestimmten Bedingungen, einschließlich des Vorhandenseins von Retinol-Saturase und geeigneten Substraten .

Industrielle Produktionsmethoden: die enzymatische Synthese unter Verwendung von Retinol-Saturase könnte für industrielle Zwecke hochskaliert werden, vorausgesetzt, dass das Enzym in ausreichender Menge verfügbar ist und die Reaktionsbedingungen optimiert sind .

Wissenschaftliche Forschungsanwendungen

All-trans-13,14-Dihydroretinol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie . In der Chemie wird es verwendet, um die enzymatischen Prozesse zu untersuchen, die am Retinoidstoffwechsel beteiligt sind . In der Biologie spielt es eine Rolle beim Verständnis der Mechanismen der Zelldifferenzierung und -proliferation . In der Medizin wird es auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten untersucht, die mit dem Retinoidstoffwechsel zusammenhängen . Darüber hinaus wird es als Biomarker für die Früherkennung und Prognose bestimmter Krebsarten verwendet, wie z. B. Plattenepithelkarzinom des Ösophagus .

Wirkmechanismus

Der Wirkungsmechanismus von all-trans-13,14-Dihydroretinol beinhaltet seine Umwandlung von all-trans-Retinol durch Retinol-Saturase . Dieses Enzym katalysiert die Sättigung der 13-14-Doppelbindung, was zur Bildung von all-trans-13,14-Dihydroretinol führt . Die Verbindung kann Retinsäure-Rezeptor- und Retinoid-X-Rezeptor-Heterodimere aktivieren und so die Genexpression und zelluläre Prozesse beeinflussen . Es ist auch an der Regulation der Zelldifferenzierung, Proliferation und Apoptose beteiligt .

Biochemische Analyse

Biochemical Properties

13,14-Dihydroretinol is produced by the saturation of the 13-14 double bond of all-trans-retinol, a process catalyzed by the enzyme retinol saturase . This compound does not exhibit any activity toward all-trans-retinoic acid, nor 9-cis, 11-cis or 13-cis-retinol isomers .

Cellular Effects

This compound acts as an endogenous ligand for retinoid X receptors (RXRs), which are ligand-activated transcription factors . It binds and transactivates RXR in various assays, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly RXRs . It has been identified as an endogenous RXR ligand in mice, indicating its role in activating these nuclear hormone receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. High endogenous levels of this compound in mice indicate its physiological relevance and that it acts as an endogenous RXR ligand .

Metabolic Pathways

This compound is involved in the metabolism of vitamin A . The metabolic pathway starting from all-trans-retinol may support the notion that this compound represents a novel fully or partly independent pathway for vitamin A activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: All-trans-13,14-Dihydroretinol is synthesized by the enzyme retinol saturase, which catalyzes the saturation of the 13-14 double bond of all-trans-retinol . The reaction involves the conversion of all-trans-retinol to all-trans-13,14-dihydroretinol under specific conditions, including the presence of retinol saturase and appropriate substrates .

Industrial Production Methods: the enzymatic synthesis involving retinol saturase could be scaled up for industrial purposes, provided the enzyme is available in sufficient quantities and the reaction conditions are optimized .

Analyse Chemischer Reaktionen

Arten von Reaktionen: All-trans-13,14-Dihydroretinol unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation und Reduktion . Die Hauptreaktion beinhaltet die Sättigung der 13-14-Doppelbindung von all-trans-Retinol zur Bildung von all-trans-13,14-Dihydroretinol .

Häufige Reagenzien und Bedingungen: Die in der Synthese von all-trans-13,14-Dihydroretinol verwendeten Reagenzien umfassen all-trans-Retinol und Retinol-Saturase . Die Reaktionsbedingungen umfassen typischerweise bestimmte pH-Werte, Temperaturen und das Vorhandensein von Kofaktoren, die für die enzymatische Aktivität erforderlich sind .

Hauptprodukte: Das Hauptprodukt, das aus der Reaktion gebildet wird, ist all-trans-13,14-Dihydroretinol . In der Reaktion werden keine cis-Isomere nachgewiesen, was die Spezifität des Enzyms für die all-trans-Konfiguration zeigt .

Vergleich Mit ähnlichen Verbindungen

All-trans-13,14-Dihydroretinol ist im Vergleich zu anderen Retinoiden aufgrund seiner spezifischen enzymatischen Synthese und biologischen Funktionen einzigartig . Ähnliche Verbindungen sind all-trans-Retinol, all-trans-Retinsäure und 9-cis-Retinsäure . Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihrer biologischen Aktivität und ihrem Wirkungsmechanismus . So ist all-trans-Retinsäure ein potenter Regulator der Genexpression, während all-trans-13,14-Dihydroretinol eine spezifischere Rolle im Retinoidstoffwechsel spielt .

Eigenschaften

IUPAC Name |

(4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-12,17,21H,7,10,13-15H2,1-5H3/b9-6+,12-11+,16-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBOQVAIYMSUDT-HRYGCDPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(C)CCO)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315313 | |

| Record name | 13,14-Dihydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | All-trans-13,14-dihydroretinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

115797-14-3 | |

| Record name | 13,14-Dihydroretinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115797-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13,14-Dihydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | All-trans-13,14-dihydroretinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

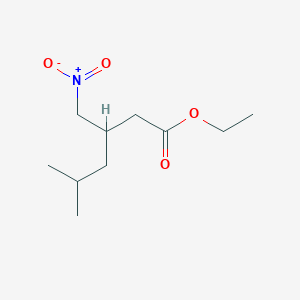

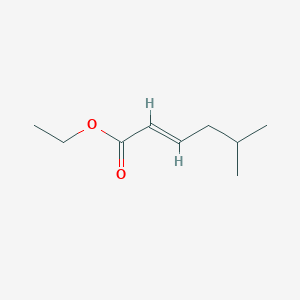

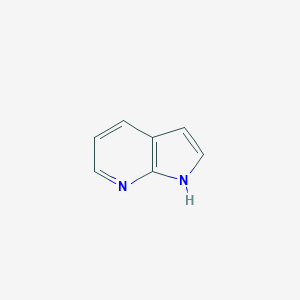

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 13,14-dihydroretinol, a metabolite of vitamin A, primarily acts as a weak agonist for retinoic acid receptors (RARs) [, ]. While it can bind to RARs, its ability to activate downstream gene transcription is significantly lower compared to all-trans-retinoic acid []. This suggests a potential modulatory role in retinoid-dependent processes. Research suggests dihydroretinoids may influence PPARγ activity, a key regulator of adipogenesis, impacting lipid accumulation []. Additionally, this compound promotes efferocytosis in macrophages, likely through upregulating bone morphogenetic protein-2 (BMP-2) and Smad3 [].

A: this compound is formed by the saturation of the 13-14 double bond in all-trans-retinol. It exists as two enantiomers, (R) and (S), with the (R)-enantiomer being the naturally occurring form [].

- Spectroscopic Data: Compared to all-trans-retinol, which has a UV absorbance maximum (λmax) at 325 nm, this compound exhibits a shifted λmax at 290 nm due to the saturation of the double bond []. Mass spectrometry analysis confirms the saturation with a molecular ion peak (m/z) at 288 [].

ANone: this compound itself doesn't possess known catalytic properties. It functions as a metabolite within the vitamin A pathway.

A: While the provided research doesn't explicitly detail computational studies on this compound, researchers have designed 12-substituted-13,14-dihydroretinols for potential use as affinity labels for retinol-binding and processing proteins []. This suggests potential applications for computational chemistry in understanding dihydroretinoid interactions with target proteins.

A: SAR studies indicate that the stereochemistry at the C13 position significantly influences the biological activity of 13,14-dihydroretinoic acid, the oxidized metabolite of this compound. The (13S)-enantiomer demonstrates stronger RAR agonist activity and inhibits adipocyte differentiation more potently compared to the naturally occurring (13R)-enantiomer []. This highlights the importance of stereospecificity in ligand-receptor interactions.

ANone: Limited information is available regarding specific formulation strategies for this compound. Like other retinoids, it's likely susceptible to degradation from light, oxygen, and heat, necessitating protective measures during storage and handling.

A: A key milestone was the discovery and characterization of retinol saturase (RetSat), the enzyme responsible for converting all-trans-retinol to this compound []. This finding established a novel pathway in vitamin A metabolism and spurred further investigations into the biological roles of dihydroretinoids []. The identification of this compound in various tissues, including liver, kidney, and intestine, of animals fed a normal diet indicated its presence as an endogenous metabolite [].

A: The study of this compound bridges several disciplines, including biochemistry, nutrition, cell biology, and pharmacology. Research in this area benefits from synergies between these fields. For example, understanding the role of this compound in adipocyte differentiation requires integrating knowledge from lipid metabolism, transcriptional regulation by nuclear receptors, and cell signaling pathways [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)

![(10S)-5,17-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaen-6-ol](/img/structure/B17921.png)

![3-Aminothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B17922.png)